
4-Aminopentanoic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminopentanoic acid can be synthesized through several methods. One notable method involves the reductive amination of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This enzymatic approach is environmentally friendly and highly enantioselective, producing ®-4-aminopentanoic acid with high optical purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biomass-derived levulinic acid. The process includes a dual-enzyme system that utilizes cheap ammonia as the amino donor, resulting in high atom utilization and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopentanoic acid undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of carbonyl compounds to amines using reducing agents.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Reductive Amination: Common reagents include ammonia and reducing agents like sodium borohydride.
Substitution Reactions: Typical reagents include alkyl halides and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon can be used.
Major Products:
Reductive Amination: Produces this compound with high enantiomeric excess.
Substitution Reactions: Can yield various substituted derivatives of this compound.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Synthesis of 4-Aminopentanoic Acid
The synthesis of 4-APA can be achieved through several methods, notably through enzymatic and chemical pathways. Recent advancements have highlighted the use of levulinic acid (LA) as a sustainable precursor for synthesizing (R)-4-aminopentanoic acid.
Enzymatic Synthesis
The enzymatic synthesis of (R)-4-APA has gained attention due to its high stereoselectivity and environmental benefits. A dual-enzyme system utilizing transaminases has been developed to convert LA into (R)-4-APA with high yields. For instance, a study reported a conversion rate exceeding 97% using engineered glutamate dehydrogenase in combination with formate dehydrogenase, showcasing the efficiency of biocatalytic methods in producing this compound sustainably .
Chemical Synthesis
Chemical methods for synthesizing 4-APA often involve reductive amination processes. While these methods can yield high quantities of the compound, they may suffer from poor stereoselectivity compared to enzymatic approaches. Research has indicated that combining chemical synthesis with biocatalysis can enhance yield and purity .
Biological Applications
4-APA is gaining recognition for its role as a false neurotransmitter and its potential therapeutic applications.
Neuropharmacology
Both enantiomers of 4-APA have been studied for their effects on GABAergic neurotransmission. The (R)-enantiomer acts as a false neurotransmitter for GABA, influencing inhibitory signaling in the brain. Studies have shown that (R)-4-APA can reduce endogenous GABA concentrations and enhance neurotransmitter release upon depolarization, which may have implications for treating conditions like epilepsy .
Anticonvulsant Properties
Research indicates that (R)-4-APA may possess anticonvulsant properties, suggesting its potential use in developing new treatments for epilepsy and other neurological disorders. Its ability to modulate GABAergic activity positions it as a candidate for further pharmacological exploration.
Therapeutic Potential
The therapeutic applications of 4-APA extend beyond neuropharmacology into areas such as drug development and peptide synthesis.
Drug Development
4-APA serves as an important intermediate in synthesizing various pharmaceuticals, including neuroprotective agents targeting central nervous system injuries and neurodegenerative diseases like Alzheimer's and Parkinson's . Its derivatives are being investigated for their ability to act on muscarinic receptors, which are crucial in many neurological pathways.
Peptide Synthesis
As a γ-amino acid, 4-APA is utilized in synthesizing bioactive peptides. These peptides often exhibit enhanced stability and bioactivity due to the presence of γ-amino acids, making them valuable in drug design .
Case Studies
Mecanismo De Acción
The mechanism of action of 4-aminopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist for certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. The compound’s effects are mediated through its binding to gamma-aminobutyric acid (GABA) receptors, influencing inhibitory neurotransmission .
Comparación Con Compuestos Similares
Gamma-aminobutyric acid (GABA): Shares structural similarities but differs in its specific biological functions.
4-Aminobutyric acid: Another gamma-amino acid with distinct properties and applications.
Uniqueness: 4-Aminopentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its high enantiomeric purity and environmentally friendly synthesis methods further distinguish it from other similar compounds .
Actividad Biológica
4-Aminopentanoic acid, also known as 4-aminobutanoic acid or 4-APA, is a γ-amino acid that has garnered significant attention due to its biological activities and potential therapeutic applications. This compound exists in two enantiomeric forms: (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, each exhibiting distinct biological properties.
This compound can be synthesized through various methods, including enzymatic routes that utilize levulinic acid as a substrate. Recent advancements have highlighted the use of engineered enzymes, such as glutamate dehydrogenases, to achieve high yields and enantiomeric purity. For instance, a dual-enzyme system was developed that converted levulinic acid into (R)-4-aminopentanoic acid with over 97% conversion efficiency and >99% enantiomeric excess .
Neurotransmitter Mimetic Properties
Both enantiomers of this compound exhibit activity as false neurotransmitters. Specifically, (R)-4-APA has been identified as a novel false neurotransmitter for GABA (gamma-aminobutyric acid), which is crucial for inhibitory neurotransmission in the central nervous system. Research indicates that (R)-4-APA can reduce endogenous GABA concentrations and modulate neurotransmitter release upon membrane depolarization . In contrast, (S)-4-APA displays weak agonist and antagonist activities at various GABA receptor subtypes .
Therapeutic Applications
The biological activity of this compound extends to its role in the synthesis of therapeutic agents. It serves as a precursor for pyrrolidinone derivatives and is involved in the development of drugs targeting central nervous system disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . The compound's ability to act on muscarinic receptors further enhances its potential in pharmaceutical applications.
Study on Enantiomer-Specific Effects
A study examined the effects of both enantiomers of this compound in mouse models. The results demonstrated that (R)-4-APA had a significantly higher uptake in cerebral synaptosomes compared to (S)-4-APA, suggesting enantiomer-specific actions that could influence therapeutic outcomes . The study also noted that both enantiomers were rapidly cleared from serum but maintained stable concentrations in the brain for several hours post-administration.
Enzymatic Synthesis Efficiency
Another investigation focused on the enzymatic synthesis of (S)-4-aminopentanoic acid using hybrid nanoflower catalysts. The study reported high conversion rates and stability of the biocatalytic systems over multiple cycles, indicating a promising approach for sustainable production of this compound for pharmaceutical use .
Data Tables
Property | (R)-4-Aminopentanoic Acid | (S)-4-Aminopentanoic Acid |
---|---|---|
Neurotransmitter Activity | False GABAergic neurotransmitter | Weak agonist/antagonist activity |
Enantiomeric Purity | >99% | Varies |
Synthesis Method | Enzymatic from levulinic acid | Enzymatic from levulinic acid |
Therapeutic Potential | CNS disorders | Limited CNS applications |
Propiedades
IUPAC Name |
4-aminopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901029 | |
Record name | (+/-)-4-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-74-5, 627-61-2 | |
Record name | 4-Aminovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-4-Aminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINOVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.